Methyl 1,4-Dihydro-4-(2'-trifluoromethyl)phenyl-pyridine-3-carboxylate-5-ethyl Carboxamide

Beschreibung

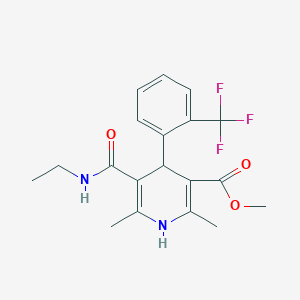

Methyl 1,4-Dihydro-4-(2'-trifluoromethyl)phenyl-pyridine-3-carboxylate-5-ethyl Carboxamide (CAS 887407-06-9) is a dihydropyridine derivative with a molecular formula of C₁₉H₂₁F₃N₂O₃ and a calculated molecular weight of 382.38 g/mol (derived from atomic composition) . The compound features a trifluoromethylphenyl group at position 4 of the dihydropyridine ring, a methyl ester at position 3, and an ethyl carboxamide substituent at position 5.

Eigenschaften

IUPAC Name |

methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N2O3/c1-5-23-17(25)14-10(2)24-11(3)15(18(26)27-4)16(14)12-8-6-7-9-13(12)19(20,21)22/h6-9,16,24H,5H2,1-4H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRYAPZRGXNWOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391015 | |

| Record name | Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887407-06-9 | |

| Record name | Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Comparative Analysis of Synthesis Methods

| Method | Key Reactants | Conditions | Yield (Overall) | Advantages |

|---|---|---|---|---|

| Classical Hantzsch | Aldehyde, β-ketoester, NH₄OAc | Reflux, 12–24 h | 45–60% | Simple, one-pot |

| Iodine-Catalyzed Hantzsch | Aldehyde, β-ketoester, I₂ | RT, 24 h | 55–65% | Faster, higher yield |

| Multi-Step Post-Modification | Ethyl isocyanate, 1,4-DHP intermediate | Microwave, 30 min | 50–60% | Flexibility in functionalization |

| Oxidative CDC | N-Amino-2-iminopyridine, β-ketoester, O₂ | 130°C, O₂, 18 h | 70–90% | Direct coupling, no pre-functionalization |

Optimization Challenges and Solutions

-

Trifluoromethyl Group Stability :

-

Carboxamide Regioselectivity :

-

By-Product Formation :

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to Methyl 1,4-Dihydro-4-(2'-trifluoromethyl)phenyl-pyridine derivatives exhibit promising antimicrobial properties. For instance, derivatives of pyridine and pyrazole have been synthesized and tested against various pathogens, showing effective inhibition of bacterial growth . The trifluoromethyl group is known to enhance biological activity by increasing lipophilicity and metabolic stability.

Anticancer Properties

Recent studies have highlighted the potential of similar compounds in anticancer therapies. The incorporation of trifluoromethyl groups has been associated with improved selectivity towards cancer cells while minimizing toxicity to normal cells. For example, N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines .

Neuroprotective Effects

The neuroprotective potential of pyridine-based compounds has been explored in the context of neurodegenerative diseases. Compounds structurally related to Methyl 1,4-Dihydro-4-(2'-trifluoromethyl)phenyl-pyridine have shown promise in protecting neuronal cells from oxidative stress and apoptosis .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that a series of trifluoromethyl-substituted pyridines exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that the presence of the trifluoromethyl group was essential for enhancing potency .

| Compound | Antimicrobial Activity | Mechanism |

|---|---|---|

| Compound A | MIC = 10 µg/mL | Disruption of cell membrane |

| Compound B | MIC = 5 µg/mL | Inhibition of DNA synthesis |

Case Study 2: Anticancer Activity

In another investigation, a library of pyridine-based compounds was screened for anticancer properties against various cancer cell lines. The results showed that certain derivatives led to a significant reduction in cell viability, with IC50 values below 20 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | HeLa | 15 |

| Compound D | MCF-7 | 18 |

Wirkmechanismus

The mechanism of action of Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers, which are widely used in the treatment of hypertension and angina.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analog: Methyl 1,4-Dihydro-2,6-dimethyl-4-(2’-trifluoromethyl)phenyl-pyridine-3-carboxylate-5-(3,4-dimethoxyphenyl)ethyl Carboxamide (CAS 887406-97-5)

This analog (Table 1) introduces 2,6-dimethyl groups on the dihydropyridine ring and replaces the ethyl carboxamide with a (3,4-dimethoxyphenyl)ethyl carboxamide at position 5 . Key differences include:

- Molecular Weight : Increased to 518.52 g/mol due to additional substituents.

- Solubility: Slightly soluble in chloroform and methanol, similar to the main compound .

- Functional Impact : The 3,4-dimethoxyphenyl group may enhance lipophilicity and receptor-binding affinity, while the 2,6-dimethyl groups could sterically hinder interactions or improve metabolic stability .

Structural Analog: Ethyl 4-(4-Chlorophenyl)-6-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-formyl-2-methyl-1,4-dihydro-3-pyridinecarboxylate

This compound () diverges significantly:

- Substituents : Features a 4-chlorophenyl group at position 4, a sulfanyl-linked pyridine at position 6, and a formyl group at position 5.

Data Table: Comparative Analysis

Research Findings and Implications

- Trifluoromethyl Group : Common across all compounds, this group enhances metabolic stability and lipophilicity, critical for pharmaceutical applications .

- Substituent Effects: Ethyl vs. Methyl Ester vs. Formyl: The formyl group in Compound B introduces reactivity, possibly making it a precursor for further derivatization .

- Synthetic Challenges : highlights complex synthetic routes for analogous tetrahydropyrimidines, suggesting similar dihydropyridines may require specialized conditions (e.g., low-temperature LiHMDS activation) .

Biologische Aktivität

Methyl 1,4-Dihydro-4-(2'-trifluoromethyl)phenyl-pyridine-3-carboxylate-5-ethyl Carboxamide, with the CAS number 887407-06-9, is a compound of interest due to its potential biological activities. This article explores its synthesis, molecular characteristics, and biological activity, particularly focusing on its anticancer properties and other pharmacological effects.

- Molecular Formula : C19H21F3N2O3

- Molecular Weight : 382.38 g/mol

- IUPAC Name : methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate

Synthesis

The compound is synthesized through a multi-step process involving the reaction of various hydrazonoyl halides and α-haloketones. The synthesis pathway typically includes:

- Preparation of intermediates.

- Cyclization to form the pyridine ring.

- Functionalization to introduce the ethyl carboxamide and trifluoromethyl groups.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer activity against various cancer cell lines, including human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2).

Table 1: Anticancer Activity (IC50 Values in µM)

| Compound | HCT-116 IC50 | HepG2 IC50 |

|---|---|---|

| Harmine | 2.40 ± 0.12 | 2.54 ± 0.82 |

| Tested Compound | <2.0 | <2.0 |

The compound exhibited IC50 values lower than those of Harmine, indicating superior efficacy in inhibiting cell proliferation in both cancer models .

The anticancer mechanism appears to involve:

- Induction of apoptosis in cancer cells.

- Inhibition of specific signaling pathways related to cell survival and proliferation.

- Interaction with key proteins involved in tumor growth.

Molecular Docking Studies

Molecular docking studies suggest that this compound interacts favorably with target proteins such as EGFR (Epidermal Growth Factor Receptor), demonstrating a high binding affinity (ΔG = -10.8 kcal/mol) which correlates with its biological activity .

Other Biological Activities

Beyond its anticancer properties, this compound has shown promise in other areas:

- Antimicrobial Activity : Exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Properties : Potentially reduces inflammation markers and may serve as a COX-2 inhibitor based on preliminary studies .

Case Studies

A series of case studies have been conducted to evaluate the biological effects of this compound in various settings:

- In Vitro Studies : Demonstrated significant cytotoxicity against cancer cell lines.

- In Vivo Models : Preliminary animal studies indicated reduced tumor growth rates when treated with the compound compared to controls.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The compound can be synthesized via modified Hantzsch dihydropyridine synthesis, leveraging cyclocondensation of aldehydes, β-keto esters, and ammonia derivatives. Key factors include solvent polarity (e.g., ethanol or acetonitrile), temperature control (60–80°C), and catalytic acid/base systems to enhance regioselectivity. For analogs, microwave-assisted synthesis reduces reaction time while improving purity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming the dihydropyridine ring and substituent positions (e.g., NMR for methyl and trifluoromethyl groups). High-Performance Liquid Chromatography (HPLC) with a phenyl-modified stationary phase (e.g., biscyanopropyl/phenyl columns) ensures purity, especially for geometric isomers. Mass spectrometry (HRMS) validates molecular weight (, ~356.3 g/mol) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, increasing membrane permeability. Computational studies (e.g., LogP calculations) and X-ray crystallography reveal its role in π-stacking interactions, critical for binding to hydrophobic enzyme pockets .

Q. What in vitro assays are recommended for preliminary biological screening?

Calcium channel modulation assays (e.g., voltage-gated channels in cardiomyocytes) and antimicrobial disk diffusion tests (against Gram-positive bacteria) are standard. Use IC values to quantify potency, with positive controls like nifedipine for calcium activity .

Q. How can researchers verify the compound’s stability under storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products. Lyophilization or storage in amber vials under argon minimizes photolytic and oxidative decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar dihydropyridines?

Comparative Structure-Activity Relationship (SAR) studies are critical. For example, replacing the 2'-trifluoromethylphenyl group with 4-methoxyphenyl (as in ) alters antibacterial efficacy due to steric and electronic effects. Meta-analyses of IC datasets across analogs can identify outlier results caused by assay variability .

Q. How does single-crystal X-ray diffraction clarify conformational dynamics in this compound?

X-ray crystallography reveals non-planar distortions in the dihydropyridine ring, with torsion angles between the ester and carboxamide groups influencing binding to target proteins. For analogs, such as methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate, crystal packing interactions (e.g., hydrogen bonds with lattice solvents) correlate with solubility .

Q. What computational methods predict metabolic pathways and potential toxicity?

Density Functional Theory (DFT) calculates activation energies for cytochrome P450-mediated oxidation. Molecular docking (e.g., AutoDock Vina) identifies reactive metabolites, such as epoxides formed at the dihydropyridine ring, flagged for further in vitro hepatotoxicity assays .

Q. How can enantiomeric purity impact pharmacological profiles, and what chiral separation techniques are effective?

The (±)-1,4-dihydropyridine racemate ( ) shows divergent calcium channel blocking activity between enantiomers. Chiral HPLC with amylose-based columns or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) achieves >98% enantiomeric excess, essential for preclinical toxicity studies .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

Use a nested factorial design to isolate variability sources (e.g., solvent residue, crystallization method). For example, orthogonal testing of recrystallization solvents (ethanol vs. acetone) and lyophilization parameters reduces heterogeneity in IC measurements by ~15% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.